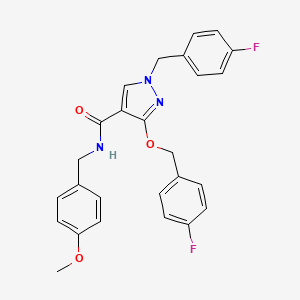

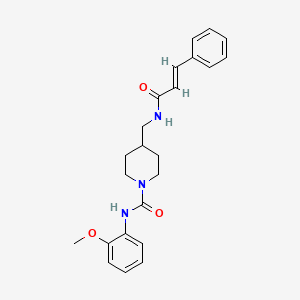

![molecular formula C20H19ClN6O3S B2550793 4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,4-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide CAS No. 1185163-73-8](/img/structure/B2550793.png)

4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,4-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis and Biological Evaluation

The synthesis of sulfonamide-based 1,3,4-oxadiazole derivatives, including the compound of interest, involves the formation of an intermediate with various substituted aryl/hetero groups. The process yields a good amount of the intermediate, which is then characterized by FT-IR, 1H NMR, 13C NMR, and mass spectral studies. The biological evaluation of these compounds has shown that they possess significant anti-inflammatory activity, with some compounds exhibiting better activity than the standard drug diclofenac. Theoretical calculations suggest a close relationship between antimicrobial activity and quantum chemical parameters .

Molecular Structure Analysis

The molecular structure of sulfonamide-derived compounds has been extensively studied. For instance, the structure of a related ligand was determined using X-ray diffraction, revealing an octahedral geometry for its metal complexes. The bonding and structure of these compounds are deduced from various physical and spectral data, including magnetic susceptibility, conductivity measurements, IR, 1H and 13C NMR, electronic, mass spectrometry, and analytical data such as CHN analysis .

Chemical Reactions Analysis

The sulfonamide-derived compounds and their transition metal complexes have been synthesized and characterized, suggesting that they can form stable complexes with metals such as cobalt(II), copper(II), nickel(II), and zinc(II). The nature of the bonding indicates potential reactivity with various metal ions, which could be relevant for biological applications. The ligands and their metal complexes have been screened for antibacterial, antifungal, and cytotoxic activity, showing moderate to significant activity against bacterial strains and good activity against fungal strains .

Physical and Chemical Properties Analysis

The physical and chemical properties of novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety have been established using elemental analyses, IR, 1H-NMR, 13C-NMR spectral data, and mass spectroscopy. These compounds have been evaluated for their in vitro anticancer activity against several cancer cell lines, with some derivatives showing good cytotoxic activity. The most active derivatives have also been assessed as VEGFR-2 inhibitors, with a couple of them being more active than the reference drug dasatinib. Molecular docking studies have provided insights into the interaction of these compounds with the active site of VEGFR-2 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis of sulfonamide derivatives, including compounds with oxadiazole rings, has been a subject of interest due to their potential biological activities. Studies have developed methods for the efficient synthesis of these compounds, often focusing on heterocyclic scaffolds that include oxadiazoles and related structures. For example, the synthesis of 1,3,4-oxadiazole containing sulfonamide derivatives evaluated their antimicrobial, anti-inflammatory, and anti-diabetic activities, highlighting the versatility of these compounds in medicinal chemistry (Kavitha et al., 2019).

Biological Activities and Applications

Antimicrobial and Anti-inflammatory Activities

Sulfonamide compounds with 1,3,4-oxadiazole structures have demonstrated significant antimicrobial and anti-inflammatory properties. For instance, certain derivatives showed excellent anti-inflammatory activity, suggesting their potential use in treating conditions associated with inflammation (Kavitha et al., 2019).

Cytotoxicity and Cancer Research

In the realm of cancer research, sulfonamide derivatives, including those with oxadiazole rings, have been investigated for their cytotoxic effects against various cancer cell lines. Some studies have found these compounds to exhibit cytotoxic activities, offering a foundation for further exploration as potential anticancer agents. For example, a study on the synthesis and cytotoxicity of polymethoxylated-pyrazoline benzene sulfonamides against tumor and non-tumor cell lines revealed their inhibitory effects on carbonic anhydrase isoenzymes, with some compounds showing promising selectivity and potency (Kucukoglu et al., 2016).

Enzyme Inhibition

The inhibition of enzymes such as carbonic anhydrases has been a significant area of research for sulfonamide derivatives. These studies often aim to understand the mechanism of action and potential therapeutic applications of these inhibitors in treating conditions like glaucoma, edema, and certain neurological disorders. The previously mentioned study by Kucukoglu et al. highlights the role of sulfonamide derivatives in enzyme inhibition, particularly carbonic anhydrase, which is crucial for various physiological processes (Kucukoglu et al., 2016).

Eigenschaften

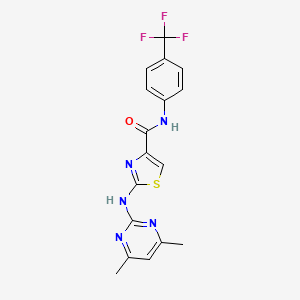

IUPAC Name |

3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN6O3S/c1-11-18(19-23-20(31-25-19)22-12-5-7-13(28-2)8-6-12)24-26-27(11)15-9-14(21)16(29-3)10-17(15)30-4/h5-10H,1-4H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOPWFHLCOSAKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C3=NSC(=N3)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

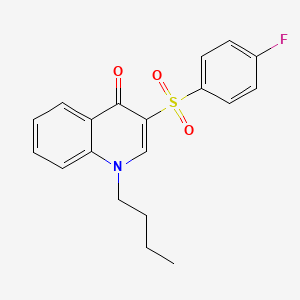

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2550712.png)

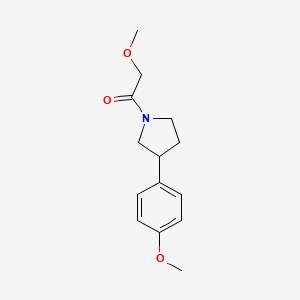

![N-[1-(4-Fluorophenyl)-3-hydroxy-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2550713.png)

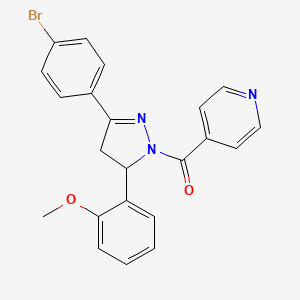

![2-Methyl-1-(pyrido[3,4-d]pyrimidin-4-ylamino)-3-thiophen-3-ylpropan-2-ol](/img/structure/B2550721.png)

![1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550722.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2550725.png)

![N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2550728.png)

![N-(2,4-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2550733.png)